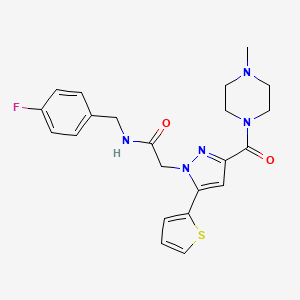

N-(4-fluorobenzyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O2S/c1-26-8-10-27(11-9-26)22(30)18-13-19(20-3-2-12-31-20)28(25-18)15-21(29)24-14-16-4-6-17(23)7-5-16/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOMYQWOEZFZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorobenzyl Group : Enhances lipophilicity and may influence receptor binding.

- Methylpiperazine Moiety : Often associated with various pharmacological activities, including central nervous system effects.

- Pyrazole Ring : Known for its diverse biological properties, including anti-inflammatory and analgesic effects.

- Thiophene Substituent : Contributes to the compound's electronic properties and may enhance biological activity.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Binding : The compound may act as a ligand for several receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology .

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound exhibit inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. This could have implications for skin-related disorders .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

- In Vitro Studies : The compound demonstrated significant inhibitory activity against tyrosinase with IC50 values in the low micromolar range . This suggests potential applications in dermatological formulations aimed at reducing hyperpigmentation.

- Cell Viability Assays : In cellular models, the compound maintained cell viability above 90% at concentrations yielding effective enzyme inhibition, indicating a favorable safety profile .

Data Table: Biological Activity Summary

Case Study 1: Tyrosinase Inhibition

A study conducted on a series of 4-fluorobenzylpiperazine derivatives showed that compounds similar to this compound exhibited potent inhibition of tyrosinase. The results indicated that modifications in the piperazine and pyrazole moieties significantly influenced inhibitory potency .

Case Study 2: Neuropharmacological Effects

In a separate investigation focusing on piperazine derivatives, compounds similar to this compound were evaluated for their affinity towards sigma receptors. These studies highlighted the potential for developing novel treatments for neurodegenerative diseases due to their selective receptor binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiophene Cores

*Calculated based on structural formula.

Analogues with 4-Fluorobenzyl Modifications

Analogues with Piperazine or Thiophene Motifs

Key Research Findings and Trends

Role of Thiophene and Pyrazole : The thiophene-pyrazole core is shared with kinase inhibitors (), suggesting a scaffold conducive to binding ATP pockets or allosteric sites.

Piperazine Carbonyl Contribution : The 4-methylpiperazine-1-carbonyl group may improve solubility and hydrogen-bonding capacity, as seen in analogs like ’s benzothiazole derivative .

Synthetic Challenges : Coupling reactions (e.g., ’s method using chloroacetamide intermediates) are common for such compounds, but steric hindrance from bulky groups (e.g., spiro structures in ) complicates synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.